molecular formula C4H8N2O3 B099573 4-nitrobutanamide CAS No. 15473-27-5

4-nitrobutanamide

Cat. No.: B099573
CAS No.: 15473-27-5
M. Wt: 132.12 g/mol
InChI Key: CUSYXOQIPLRISK-UHFFFAOYSA-N
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Description

4-nitrobutanamide is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYXOQIPLRISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165709
Record name Butyramide, 4-nitro-
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Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15473-27-5
Record name 4-Nitrobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15473-27-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyramide, 4-nitro-
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Record name Butyramide, 4-nitro-
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Record name 4-nitrobutyramide
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Record name BUTYRAMIDE, 4-NITRO-
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Foundational & Exploratory

Introduction to 4-Nitrobutanamide: A Molecule of Duality

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Mechanisms of 4-Nitrobutanamide Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity of this compound, a bifunctional molecule featuring both a primary nitroalkane and a primary amide. Understanding the theoretical underpinnings of its reactions is crucial for leveraging this compound as a versatile building block in organic synthesis and medicinal chemistry. This document moves beyond simple procedural descriptions to elucidate the causal mechanisms, offering field-proven insights into experimental design and interpretation.

This compound (CAS 15473-27-5) is an organic compound whose reactivity is governed by the interplay of its two terminal functional groups: a nitro group (-NO₂) and a primary amide group (-CONH₂).[1] This unique structure allows for selective transformations at either end of its four-carbon backbone, making it a valuable intermediate for synthesizing more complex molecules, including those with potential biological activity.[1][2]

  • 1.1 The Nitroalkane Moiety : The nitro group is a powerful electron-withdrawing group.[3] This electronic influence is central to its reactivity, primarily by:

    • Acidifying α-Hydrogens : The protons on the carbon adjacent to the nitro group (C3) are significantly more acidic than typical alkane protons, facilitating the formation of a resonance-stabilized nitronate anion.[3]

    • Susceptibility to Reduction : The nitrogen atom in the nitro group is in a high oxidation state, making it a prime site for reduction to various other nitrogen-containing functional groups, most commonly an amine.[3][4]

  • 1.2 The Primary Amide Moiety : The amide group is a resonance-stabilized and generally robust functional group, making it one of the least reactive carboxylic acid derivatives.[5][6] Its chemistry is characterized by:

    • Relative Inertness : It is resistant to many nucleophiles that would readily react with esters or acid chlorides.[6]

    • Hydrolysis : Under forcing acidic or basic conditions, the amide bond can be cleaved to yield a carboxylic acid.[6]

    • Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the amide to an amine.[5][6]

Core Reaction Mechanisms at the Nitro Group

The versatile nitro group can be transformed into either an amine via reduction or a carbonyl via the Nef reaction, representing two of the most synthetically valuable transformations of this compound.

Reduction to 4-Aminobutanamide

The conversion of the nitro group to a primary amine is a cornerstone transformation in synthetic and medicinal chemistry. Aromatic amines, for instance, are crucial building blocks for dyes, pharmaceuticals, and agricultural chemicals.[7] This reduction can be achieved through several reliable methods.

Catalytic hydrogenation is often the preferred method due to its clean nature and high yields. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[4]

  • Adsorption : Both molecular hydrogen (H₂) and the nitro group of this compound adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation : The H-H bond is weakened and cleaved by the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction : The adsorbed nitro group is sequentially hydrogenated through nitroso and hydroxylamine intermediates, which are typically not isolated.

  • Desorption : The final product, 4-aminobutanamide, desorbs from the catalyst surface, regenerating the active sites.

G cluster_0 Catalytic Hydrogenation Workflow Start This compound + H₂ Process1 Adsorption onto Pd/C Surface Start->Process1 Process2 Sequential Hydrogen Transfer Process1->Process2 Intermediate Nitroso & Hydroxylamine Intermediates (Surface-Bound) Process2->Intermediate Process3 Further Hydrogenation Intermediate->Process3 End 4-Aminobutanamide Process3->End

Caption: Workflow for catalytic hydrogenation of this compound.

Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also effective.[8] The mechanism involves a series of single-electron transfers from the metal.

  • Protonation : The oxygen atoms of the nitro group are protonated by the acid, making the nitrogen atom more electrophilic.

  • Electron Transfer : The metal donates electrons to the protonated nitro group, initiating the reduction.

  • Intermediate Formation : The reaction proceeds through nitroso and hydroxylamine intermediates.

  • Final Reduction : The hydroxylamine intermediate is further reduced to the corresponding amine.

Reagent/SystemFunctional Group ToleranceConditionsMechanistic ClassKey Insights & Causality
H₂/Pd-C Low (reduces alkenes, alkynes)Neutral, Room Temp/PressureHeterogeneous CatalysisPreferred for clean reactions. The catalyst provides a surface for the reaction, lowering the activation energy.[4]
Fe/HCl or Fe/NH₄Cl GoodAcidicSingle Electron TransferInexpensive and effective. The acid activates the nitro group and serves as a proton source.
SnCl₂/HCl GoodStrongly AcidicSingle Electron TransferA classic method, often used for selective reductions.[8]
LiAlH₄ Poor (reduces amides, esters)Anhydrous, Aprotic SolventHydride TransferReduces both the nitro and amide groups, leading to 1,4-diaminobutane. Not selective for the nitro group in this substrate.[8]
  • Setup : In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

    • Causality: Pd/C is an efficient catalyst that provides a high surface area for the reaction. The catalyst loading is kept low as it acts catalytically.

  • Hydrogenation : Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically via a balloon or a Parr hydrogenator).

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas in this triphasic system.

  • Workup : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Note: The Celite pad may be pyrophoric and should be quenched with water before disposal.

  • Isolation : Evaporate the solvent from the filtrate under reduced pressure to yield 4-aminobutanamide.

The Nef Reaction: Conversion to 4-Oxobutanamide

The Nef reaction transforms a primary nitroalkane into a carbonyl compound, in this case, an aldehyde.[9] This reaction provides a powerful method for carbon-carbon bond formation followed by conversion to a versatile carbonyl group.

  • Deprotonation : A base (e.g., NaOH) removes an acidic α-proton from this compound to form a resonance-stabilized nitronate salt.[9]

  • Protonation on Oxygen : The nitronate salt is then added to a strong aqueous acid (e.g., H₂SO₄) at low temperature. The nitronate is protonated on the oxygen, forming a nitronic acid.

  • Nucleophilic Attack : Water attacks the electrophilic carbon atom of the nitronic acid.

  • Elimination & Tautomerization : A series of proton transfers and elimination of a nitrosyl species (which decomposes) leads to the formation of the aldehyde, 4-oxobutanamide.

G cluster_1 Nef Reaction Mechanism Start This compound Step1 Deprotonation (Base) Start->Step1 Intermediate1 Nitronate Salt Step1->Intermediate1 Step2 Addition to Strong Acid (H₃O⁺) Intermediate1->Step2 Intermediate2 Nitronic Acid Step2->Intermediate2 Step3 Nucleophilic attack by H₂O Intermediate2->Step3 Intermediate3 Tetrahedral Intermediate Step3->Intermediate3 Step4 Proton Transfer & Elimination Intermediate3->Step4 End 4-Oxobutanamide Step4->End

Caption: Key stages in the Nef reaction of this compound.

  • Nitronate Formation : Dissolve this compound (1.0 eq) in aqueous sodium hydroxide (1.0 M) and stir at room temperature until a clear solution of the sodium nitronate is formed.

  • Acid Hydrolysis : Prepare a separate flask with cold (0 °C) sulfuric acid (e.g., 3 M).

  • Addition : Slowly add the nitronate solution to the cold, vigorously stirred acid.

    • Causality: This order of addition (pouring the basic nitronate into excess acid) is critical. It ensures the nitronate is immediately protonated in a highly acidic environment, minimizing side reactions like oxime formation.[9]

  • Reaction : Stir the mixture at low temperature for a specified time.

  • Workup : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation : Dry the organic extracts, filter, and evaporate the solvent to yield 4-oxobutanamide.

Core Reaction Mechanisms at the Amide Group

While the amide is less reactive than the nitro group, it can be hydrolyzed or reduced under specific conditions.

Hydrolysis to 4-Nitrobutanoic Acid

Amide hydrolysis requires heating in either acidic or basic aqueous solutions to proceed at a reasonable rate.[6]

  • Protonation : The carbonyl oxygen of the amide is protonated by the acid (e.g., H₃O⁺), making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack : A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the attacking water molecule to the nitrogen atom, converting the -NH₂ group into a better leaving group (-NH₃⁺).

  • Elimination : The tetrahedral intermediate collapses, expelling an ammonia molecule and reforming the carbonyl group.

  • Deprotonation : The resulting protonated carboxylic acid is deprotonated by water to give 4-nitrobutanoic acid. The expelled ammonia is protonated to ammonium (NH₄⁺), driving the reaction to completion.[10]

  • Nucleophilic Attack : A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This step is slower than in acid due to the less electrophilic carbonyl.

  • Elimination : The tetrahedral intermediate collapses, expelling the amide anion (⁻NH₂), which is a very poor leaving group. This step is typically the rate-determining step.

  • Acid-Base Reaction : The expelled amide anion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the equilibrium towards the products, forming a carboxylate salt and ammonia.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of C=O A2 H₂O Attack A1->A2 A3 Proton Transfer to NH₂ A2->A3 A4 Elimination of NH₃ A3->A4 A5 Deprotonation A4->A5 B1 OH⁻ Attack B2 Elimination of ⁻NH₂ B1->B2 B3 Irreversible Deprotonation of Carboxylic Acid B2->B3

Caption: Contrasting workflows for acid- and base-catalyzed amide hydrolysis.

  • Setup : Combine this compound (1.0 eq) with an excess of aqueous acid (e.g., 6 M HCl) in a round-bottom flask.

  • Heating : Heat the mixture under reflux for several hours.

    • Causality: Significant thermal energy is required to overcome the high activation energy of amide hydrolysis due to the stability of the amide bond.

  • Monitoring : Monitor the reaction for the disappearance of starting material.

  • Cooling & Isolation : Cool the reaction mixture. The product, 4-nitrobutanoic acid, may precipitate upon cooling. If not, it can be isolated by extraction with an organic solvent.

Reduction to 4-Nitrobutan-1-amine

The reduction of an amide to an amine requires a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄).[6]

  • Coordination : The Lewis acidic aluminum of LiAlH₄ coordinates to the carbonyl oxygen.

  • Hydride Attack : A hydride ion (H⁻) is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination : The intermediate collapses, and the oxygen atom is eliminated as a metal aluminate salt, forming an iminium ion intermediate.

  • Second Hydride Attack : A second equivalent of hydride attacks the iminium ion, resulting in the final amine product, 4-nitrobutan-1-amine.

Intramolecular Cyclization Pathways

The bifunctional nature of this compound's derivatives allows for intriguing intramolecular reactions, particularly after the nitro group has been reduced.

Reductive Cyclization to a Lactam

If the nitro group of this compound is reduced to an amine, the resulting product is 4-aminobutanamide. This molecule contains a nucleophilic amine and an electrophilic amide carbonyl in the same chain, setting the stage for a potential intramolecular cyclization to form a five-membered lactam, pyrrolidin-2-one.

  • Initial Reduction : First, the nitro group is selectively reduced to an amine, for instance, using catalytic hydrogenation, which typically does not affect the amide group.

  • Intramolecular Attack : Under thermal or catalytic (acid or base) conditions, the terminal primary amine can act as a nucleophile, attacking the amide carbonyl carbon.

  • Tetrahedral Intermediate : This attack forms a cyclic tetrahedral intermediate.

  • Elimination : The intermediate collapses, eliminating ammonia (NH₃) to form the stable five-membered lactam ring. This process is often driven by the thermodynamic stability of the resulting ring structure.

Applications in Medicinal Chemistry and Drug Development

The reactions of this compound are highly relevant to the synthesis of pharmacologically active compounds.

  • Amine Synthesis : The reduction of the nitro group to an amine introduces a basic, nucleophilic center that is a common feature in many drug molecules and is crucial for forming salts to improve solubility and bioavailability.[2]

  • Bioisosteric Replacement : The nitro group itself is sometimes used as a bioisostere for other functional groups in drug design, and its presence can influence the pharmacokinetic properties of a molecule.[2][11]

  • Lactam Scaffolds : The potential for reductive cyclization to form pyrrolidin-2-one provides access to a lactam scaffold. Lactam rings are privileged structures found in a vast array of pharmaceuticals, including antibiotics (e.g., penicillin) and nootropics (e.g., piracetam).

  • Prodrug Strategies : The nitro group can be used in prodrug design, where it is metabolically reduced in vivo to a more active (or sometimes cytotoxic) form, such as a hydroxylamine or amine.[2]

Conclusion

This compound is a synthetically versatile molecule whose reactivity is defined by the distinct and selectively addressable chemistry of its nitro and amide functionalities. The nitro group offers pathways to amines and aldehydes through well-established, mechanistically understood reactions like catalytic hydrogenation and the Nef reaction. The robust amide group provides a stable handle that can be hydrolyzed or reduced under more forcing conditions. Furthermore, the sequential modification of these groups, particularly through reductive cyclization, opens pathways to valuable heterocyclic scaffolds. A thorough understanding of these theoretical mechanisms is essential for researchers aiming to exploit this compound as a strategic building block in the development of new chemical entities.

References

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An In-depth Technical Guide to 4-Nitrobutanamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitrobutanamide, a bifunctional aliphatic organic compound. While the specific historical details of its discovery are not extensively documented in scientific literature, this guide elucidates its chemical identity, plausible synthetic routes based on established organic chemistry principles, and its physicochemical properties. Furthermore, we explore its potential applications in research and drug development, stemming from the reactivity of its terminal amide and primary nitro functionalities. This document serves as a foundational resource for researchers interested in the utility of this and similar nitro-aliphatic compounds.

Introduction and Chemical Identity

This compound, also known as 4-nitrobutyramide, is an organic molecule that incorporates both a nitro group (-NO₂) and an amide group (-CONH₂). These functional groups are situated at opposite ends of a four-carbon aliphatic chain. The presence of both a hydrogen bond donor/acceptor amide and a strongly electron-withdrawing nitro group on a flexible butane backbone suggests a unique chemical reactivity profile.[1]

The chemistry of nitro compounds has a rich history, dating back to the 19th century, and they have become crucial building blocks in the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The nitro group is a versatile functionality, known to participate in a variety of chemical transformations.[2]

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValue
IUPAC Name This compound
Synonyms 4-Nitrobutyramide
CAS Number 15473-27-5
Molecular Formula C₄H₈N₂O₃
Molecular Weight 132.12 g/mol
Appearance Typically a solid at room temperature[1]
Solubility Soluble in polar solvents[1]

Plausible Synthesis of this compound

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in historical chemical literature, its preparation can be logically deduced from well-established synthetic methodologies for both nitroalkanes and amides. A plausible and efficient synthetic pathway would involve the amidation of a corresponding carboxylic acid or its derivative.

Conceptual Synthetic Pathway

A logical retrosynthetic analysis points to 4-nitrobutanoic acid as the immediate precursor. This acid can then be converted to the amide via several standard methods.

G This compound This compound Amidation Amidation This compound->Amidation 4-Nitrobutanoic Acid 4-Nitrobutanoic Acid Amidation->4-Nitrobutanoic Acid

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Amidation of 4-Nitrobutanoic Acid

The direct amidation of carboxylic acids is a common and effective method for the synthesis of primary amides.

Protocol:

  • Activation of Carboxylic Acid: To a solution of 4-nitrobutanoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The reaction is typically stirred at 0 °C for 30 minutes.

  • Amidation: A solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) is then added dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC/EDC). The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Activation cluster_1 Amidation cluster_2 Purification 4-Nitrobutanoic_Acid 4-Nitrobutanoic Acid Activated_Ester Activated Ester Intermediate 4-Nitrobutanoic_Acid->Activated_Ester + Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activated_Ester + This compound This compound Activated_Ester->this compound + Ammonia Ammonia Ammonia (NH3) Workup Filtration & Washing This compound->Workup Purified_Product Pure this compound Workup->Purified_Product

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development and Research

The bifunctional nature of this compound presents several opportunities for its use as a versatile building block in organic synthesis and medicinal chemistry.

Precursor to Bioactive Molecules

The nitro group can be readily reduced to an amine, providing a pathway to synthesize various derivatives.[2] The resulting 4-aminobutanamide is a GABA (gamma-aminobutyric acid) analogue, which could be a starting point for the development of neurologically active compounds.

G This compound This compound Reduction Reduction This compound->Reduction 4-Aminobutanamide 4-Aminobutanamide Reduction->4-Aminobutanamide Neurologically_Active_Compounds Potential Neurologically Active Compounds 4-Aminobutanamide->Neurologically_Active_Compounds Further Derivatization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-nitrobutanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your synthetic strategies effectively.

Overview of Synthetic Strategies

The synthesis of this compound (CAS 15473-27-5) typically starts from 4-nitrobutanoic acid or its derivatives.[1] The primary challenge lies in the efficient formation of the amide bond without inducing side reactions involving the nitro group or the aliphatic chain. The choice of synthetic route is critical and depends on factors like scale, required purity, and available reagents.

The three most common pathways from 4-nitrobutanoic acid are:

  • Direct Thermal Amidation: Reaction of the carboxylic acid with an ammonia source, typically requiring high temperatures to drive off water.

  • Activation via Acyl Chloride: Conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

  • Activation via Ester: A two-step process involving the formation of an intermediate ester (e.g., methyl 4-nitrobutanoate) which then undergoes ammonolysis.

Synthetic_Workflow cluster_start Starting Material cluster_methods Amidation Pathways cluster_intermediates Reactive Intermediates cluster_final Final Product start 4-Nitrobutanoic Acid direct Direct Amidation start->direct NH₃ / Heat acyl Acyl Chloride Formation start->acyl SOCl₂ or (COCl)₂ ester Esterification start->ester ROH / H⁺ product This compound direct->product acyl_chloride 4-Nitrobutanoyl Chloride acyl->acyl_chloride ester_intermediate Alkyl 4-Nitrobutanoate ester->ester_intermediate acyl_chloride->product NH₃ source ester_intermediate->product NH₃ source

Caption: Key synthetic routes to this compound from 4-nitrobutanoic acid.

Table 1: Comparison of Primary Amidation Methods
MethodKey ReagentsTypical ConditionsProsCons & Common Issues
Direct Amidation 4-Nitrobutanoic acid, Ammonia/UreaHigh temp. (160-190°C), often with catalyst (e.g., Boric Acid)Atom economical, fewer steps.Equilibrium-limited, harsh conditions, potential for dehydration to nitrile, requires water removal.[2][3]
Acyl Chloride Thionyl chloride or Oxalyl chloride, then Ammonia sourceStep 1: Anhydrous DCM/Toluene, RT or mild heat. Step 2: Anhydrous solvent, low temp. (0°C), excess NH₃.High reactivity, fast conversion.Moisture-sensitive intermediate, risk of side reactions with activating agent, HCl byproduct must be neutralized.[2][4]
Ester Intermediate Alcohol (e.g., MeOH), Acid catalyst (e.g., H₂SO₄), then Ammonia sourceStep 1: Reflux in alcohol. Step 2: Saturated NH₃ in alcohol, RT, long reaction time.Cleaner reaction, avoids harsh activating agents, high purity achievable.[5]Two distinct synthetic steps, longer overall process.
Coupling Agents EDC, HATU, PyBOP, etc., NH₄ClAnhydrous aprotic solvent (DMF, DCM), non-nucleophilic base (DIEA), RT.Mild conditions, high functional group tolerance, good yields.High cost of reagents, stoichiometric byproducts that require removal.[4]

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Troubleshooting_Tree A Low Yield of This compound B Incomplete Conversion of Starting Material A->B Cause C Major Side Product(s) Observed A->C Cause D Product Lost During Workup/Purification A->D Cause B1 Direct Amidation: Equilibrium not driven B->B1 B2 Acyl Chloride/Ester: Intermediate not fully reacted B->B2 C1 Unexpected Ester (e.g., Methyl Ester) C->C1 C2 Symmetrical Anhydride C->C2 C3 4-Nitrobutyronitrile C->C3 D1 Product is water-soluble D->D1 S1 Solution: - Increase temperature - Remove H₂O (Dean-Stark) - Use catalyst (Boric Acid) B1->S1 S2 Solution: - Use excess NH₃ source - Increase reaction time/temp - Confirm intermediate purity B2->S2 S3 Cause: Alcohol solvent (e.g., MeOH) reacting with acyl chloride. Solution: Use aprotic solvent (THF, DCM) for ammonolysis. C1->S3 S4 Cause: Trace H₂O reacting with acyl chloride. Solution: Use rigorously anhydrous conditions and reagents. C2->S4 S5 Cause: Overly harsh dehydrating conditions. Solution: Switch to a milder method (Ester or Acyl Chloride route). C3->S5 S6 Solution: - Avoid extensive aqueous washes - Extract with polar organic solvent (EtOAc) - Purify by recrystallization D1->S6

Sources

preventing byproduct formation in 4-nitrobutanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-nitrobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to optimize your reaction outcomes and minimize byproduct formation.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in various research and development applications, typically involves the amidation of 4-nitrobutanoic acid. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of both the desired reaction and potential byproduct formation is critical for successful synthesis. This guide will delve into the causality behind common experimental pitfalls and provide robust protocols to ensure a self-validating and reproducible synthetic system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the direct amidation of 4-nitrobutanoic acid with an ammonia source. This can be achieved through several pathways, including:

  • Activation of the carboxylic acid: Converting 4-nitrobutanoic acid to a more reactive species, such as an acid chloride or an active ester, followed by reaction with ammonia or an ammonium salt.

  • Direct amidation with coupling agents: Employing reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct reaction between the carboxylic acid and an amine.[1]

  • High-temperature condensation: Heating 4-nitrobutanoic acid with a source of ammonia, often under pressure.

Q2: What are the primary byproducts I should be aware of during the synthesis?

Based on the reactivity of the starting materials and intermediates, several byproducts can form. The most common include:

  • Decarboxylation product: 3-Nitropropane, formed from the loss of CO2 from 4-nitrobutanoic acid.

  • Intramolecular cyclization product: γ-Lactam (2-pyrrolidinone) derivatives, which can arise from the cyclization of 4-aminobutanoic acid derivatives if the nitro group is reduced. While direct cyclization of this compound is less common, it's a potential side reaction under certain conditions.

  • Products from reactions at the α-carbon: Under basic conditions, the α-carbon to the nitro group can be deprotonated, leading to aldol-type condensation or other side reactions.[2][3][4]

Q3: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: The amidation reaction may not have gone to completion. This can be due to insufficient activation of the carboxylic acid, low reaction temperature, or short reaction time.

  • Byproduct formation: The formation of the byproducts mentioned in Q2 can significantly consume your starting material.

  • Suboptimal workup and purification: Product loss during extraction, washing, or crystallization steps can lead to lower isolated yields.

  • Decomposition: The nitro group can be sensitive to certain reaction conditions, potentially leading to degradation of the starting material or product.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of potential problems you might encounter during the synthesis of this compound, along with their probable causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant amount of starting material (4-nitrobutanoic acid) remains unreacted. 1. Insufficient activation of the carboxylic acid: If using an activating agent (e.g., thionyl chloride, DCC), it may be old, impure, or used in stoichiometric insufficiency. 2. Low reaction temperature: The activation or amidation step may require higher temperatures to proceed at a reasonable rate. 3. Short reaction time: The reaction may not have been allowed to run to completion.1. Verify reagent quality and stoichiometry: Use fresh, high-purity activating agents and consider a slight excess (1.1-1.2 equivalents). 2. Optimize reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. 3. Extend reaction time: Monitor the reaction until the starting material is consumed.
Presence of a low-boiling point impurity, possibly 3-nitropropane. Decarboxylation of 4-nitrobutanoic acid: This is often promoted by high temperatures, especially in the presence of a base. The mechanism involves the loss of carbon dioxide.Employ milder reaction conditions: - Use a coupling agent (DCC, EDC) at room temperature instead of high-heat methods. - If heating is necessary, use the lowest effective temperature and minimize reaction time.
Formation of a polar, water-soluble byproduct. Intramolecular cyclization to form a γ-lactam derivative: This is more likely if the nitro group is inadvertently reduced to an amine during the synthesis. Certain reducing agents or catalytic hydrogenation conditions can cause this.Avoid harsh reducing conditions: - If a reduction step is part of a subsequent transformation, ensure the amidation is complete first. - Carefully select reagents to avoid unintentional reduction of the nitro group.
Complex mixture of unidentified byproducts. Side reactions at the α-carbon to the nitro group: Basic conditions can lead to deprotonation of the α-carbon, initiating aldol-type condensations or other undesired pathways.[2][3][4]Control the pH: - If a base is required, use a non-nucleophilic, hindered base (e.g., DIPEA) and add it slowly at low temperatures. - Consider running the reaction under neutral or slightly acidic conditions if the chosen synthetic route allows.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the desired reaction and potential side reactions.

This compound Synthesis cluster_main Desired Synthesis Pathway cluster_side Potential Byproduct Pathways 4-Nitrobutanoic Acid 4-Nitrobutanoic Acid Activated Intermediate Activated Intermediate 4-Nitrobutanoic Acid->Activated Intermediate Activation (e.g., SOCl2, DCC) 3-Nitropropane 3-Nitropropane 4-Nitrobutanoic Acid->3-Nitropropane Decarboxylation (Heat, Base) Alpha-Carbon Reactions Alpha-Carbon Reactions 4-Nitrobutanoic Acid->Alpha-Carbon Reactions Base-catalyzed Side Reactions This compound This compound Activated Intermediate->this compound Ammonia Source (NH3, NH4Cl) gamma-Lactam Derivative gamma-Lactam Derivative This compound->gamma-Lactam Derivative Intramolecular Cyclization (if NO2 is reduced)

Caption: Desired vs. Undesired Reaction Pathways.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of this compound via Acid Chloride

This protocol involves the activation of 4-nitrobutanoic acid with thionyl chloride.

Materials:

  • 4-Nitrobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobutanoic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation:

    • Cool the crude 4-nitrobutanoyl chloride in an ice bath.

    • Slowly and carefully add a concentrated solution of ammonium hydroxide (excess) to the flask with vigorous stirring. Caution: This reaction is exothermic.

    • Continue stirring in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield this compound.

Protocol 2: Synthesis of this compound using a Coupling Agent (EDC)

This method avoids the use of harsh reagents like thionyl chloride.

Materials:

  • 4-Nitrobutanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-nitrobutanoic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes.

  • Amidation:

    • Add ammonium chloride (1.5 equivalents) to the reaction mixture.

    • Slowly add DIPEA (2.5 equivalents) dropwise.

    • Stir the reaction at room temperature overnight.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Logical Troubleshooting Workflow

When encountering issues with your synthesis, a systematic approach is key. The following flowchart provides a logical workflow for troubleshooting.

Troubleshooting Workflow cluster_start Problem Identification cluster_analysis Problem Diagnosis cluster_solutions Solution Implementation Start Low Yield or Impure Product Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Unreacted_SM High % of Unreacted Starting Material? Analyze->Unreacted_SM Byproducts Presence of Major Byproducts? Unreacted_SM->Byproducts No Check_Reagents Check Reagent Quality & Stoichiometry Unreacted_SM->Check_Reagents Yes Identify_Byproducts Identify Byproduct Structures Byproducts->Identify_Byproducts Yes Purification Optimize Purification Method Byproducts->Purification No (Minor Impurities) Optimize_Conditions Optimize Reaction (Temp, Time) Check_Reagents->Optimize_Conditions Modify_Protocol Modify Protocol to Avoid Byproduct Formation Identify_Byproducts->Modify_Protocol

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Validation & Comparative

A Comparative Guide to Aliphatic vs. Aromatic Nitroamides: 4-Nitrobutanamide and 4-Nitrobenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, nitro-containing compounds serve as versatile intermediates, prized for the facile conversion of the nitro group into a variety of other functionalities, most notably the amino group. This guide provides an in-depth comparison of two structurally related yet distinct building blocks: 4-nitrobutanamide, an aliphatic nitroamide, and 4-nitrobenzamide, its aromatic counterpart. While both molecules share the same amide and terminal nitro functionalities, the nature of the carbon skeleton separating them—a flexible butane chain versus a rigid benzene ring—imparts significant differences in their synthesis, physicochemical properties, and reactivity.

This document is intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into the practical application of these two valuable synthetic intermediates.

Part 1: Physicochemical and Structural Properties

The fundamental difference between a flexible alkyl chain and a planar aromatic ring manifests in divergent physical properties. 4-Nitrobenzamide is a high-melting crystalline solid, a characteristic attributable to efficient crystal packing and intermolecular π-π stacking interactions between the benzene rings.[1][2][3][4] In contrast, this compound, lacking this rigid aromatic core, is expected to have a significantly lower melting point and different solubility profiles.

PropertyThis compound4-Nitrobenzamide
Molecular Formula C₄H₈N₂O₃[5][6]C₇H₆N₂O₃[3][7][8]
Molecular Weight 132.12 g/mol [6]166.13 g/mol [3][8]
Appearance SolidWhite to pale yellow crystalline solid[1][7]
Melting Point Not widely reported, expected to be lower199-202 °C[1][2][4]
Solubility Soluble in polar organic solvents[6]Insoluble in water; soluble in ethanol, chloroform[1][8]
CAS Number 15473-27-5[6]619-80-7[3][7]

Part 2: A Comparative Analysis of Synthetic Strategies

The synthetic routes to these amides are dictated by the stability and reactivity of their corresponding carboxylic acid precursors.

Synthesis of 4-Nitrobenzamide

The preparation of 4-nitrobenzamide is well-established and typically proceeds from 4-nitrobenzoic acid.

Method 1: Acyl Chloride Formation Followed by Amination This is the most robust and common laboratory-scale method. The carboxylic acid is first activated by conversion to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with ammonia to form the stable amide.

  • Causality: The direct reaction of a carboxylic acid with ammonia to form an amide requires high temperatures to drive off water and overcome the formation of a stable ammonium carboxylate salt. Converting the acid to an acyl chloride circumvents this thermodynamic sink, allowing the reaction to proceed under much milder conditions with high efficiency.

cluster_0 Activation Step cluster_1 Amidation Step 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-Nitrobenzoic_Acid 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzoyl_Chloride->4-Nitrobenzamide Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->4-Nitrobenzoyl_Chloride

Diagram 1: Synthesis of 4-Nitrobenzamide via Acyl Chloride Intermediate.

Method 2: Direct Condensation On an industrial scale, 4-nitrobenzamide can be prepared by the direct condensation of 4-nitrobenzoic acid with ammonia, ammonium carbonate, or urea at elevated temperatures, often with a catalyst.[7][9] A patented method describes the use of a catalytic system comprising boric acid and polyethylene glycol to achieve yields up to 97%.[9]

Synthesis of this compound

The synthesis of this compound is less commonly documented but follows standard principles of organic synthesis, starting from 4-nitrobutanoic acid.

Method 1: Peptide Coupling Reagent-Mediated Amidation Due to the nature of the aliphatic carboxylic acid, peptide coupling reagents are highly effective. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) convert the carboxylic acid into an active ester in situ. This intermediate is then readily attacked by ammonia to yield the desired amide.

  • Causality: This method avoids the harsh conditions required for forming an acyl chloride with reagents like SOCl₂, which can be beneficial if other sensitive functional groups are present. The formation of benign, easily removable byproducts (e.g., dicyclohexylurea, DCU) is a key advantage.

cluster_0 In Situ Activation cluster_1 Amidation Step 4-Nitrobutanoic_Acid 4-Nitrobutanoic Acid Active_Ester Active Ester Intermediate 4-Nitrobutanoic_Acid->Active_Ester Activation Coupling_Reagents EDC / HOBt Coupling_Reagents->4-Nitrobutanoic_Acid This compound This compound Active_Ester->this compound Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->Active_Ester

Diagram 2: Synthesis of this compound via Coupling Reagents.

Summary of Synthetic Approaches
Parameter4-Nitrobenzamide SynthesisThis compound Synthesis
Primary Precursor 4-Nitrobenzoic Acid4-Nitrobutanoic Acid
Common Method Acyl chloride formation (SOCl₂) followed by aminationAmide coupling reagents (e.g., EDC, DCC)
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Key Considerations Harsh reagents (SOCl₂); exothermic reaction.Milder conditions; byproduct removal (e.g., DCU filtration).
Alternative Route Nitration of benzamide; Catalytic direct amidation[9]Acyl chloride formation (less common for simple chains).

Part 3: Comparative Reactivity and Strategic Applications

The core utility of both molecules lies in the reactivity of the nitro and amide groups. However, the electronic environment created by the alkyl versus aryl scaffold dictates their specific applications.

4NBA This compound 4ABA 4-Aminobutanamide 4NBA->4ABA Reduction (H₂, Pd/C) 4NB_Acid 4-Nitrobutanoic Acid 4NBA->4NB_Acid Hydrolysis (H⁺/H₂O) 4NBzA 4-Nitrobenzamide 4ABzA 4-Aminobenzamide 4NBzA->4ABzA Reduction (H₂, Pd/C, Fe/HCl) 4NBz_Acid 4-Nitrobenzoic Acid 4NBzA->4NBz_Acid Hydrolysis (H⁺/H₂O)

Diagram 3: Key Reaction Pathways for this compound and 4-Nitrobenzamide.

Reactivity of the Nitro Group

The primary transformation for both compounds is the reduction of the nitro group to a primary amine. This reaction is fundamental to their use as synthetic intermediates.

  • Aromatic (4-Nitrobenzamide): The reduction to 4-aminobenzamide is a cornerstone reaction. The resulting aromatic amine is a key precursor for the synthesis of dyes, agrochemicals, and is particularly important in pharmaceuticals as an intermediate for analgesic and anti-inflammatory drugs.[7] A wide array of reagents can effect this transformation, from catalytic hydrogenation (e.g., H₂ over Pd/C) to metal-acid systems (e.g., Fe/HCl, SnCl₂) and transfer hydrogenation.[10][11] The choice of reductant is critical for chemoselectivity, especially in complex molecules.[12][13]

  • Aliphatic (this compound): The aliphatic nitro group is also readily reduced to an amine. Catalytic hydrogenation is highly effective.[10] Reagents like lithium aluminum hydride (LiAlH₄) are suitable for reducing aliphatic nitro compounds to amines, whereas they tend to form azo products with aromatic nitro compounds.[10] The resulting 4-aminobutanamide provides a flexible, four-carbon diamine synthon, valuable for constructing polymers or as a linker in medicinal chemistry where a non-rigid spacer is desired.

Reactivity of the Amide Group

The amide bond in both molecules is relatively stable. It can be hydrolyzed back to the parent carboxylic acid under strong acidic or basic conditions with heating.[8] Dehydration of the primary amide to a nitrile can be achieved with strong dehydrating agents, though this is a less common transformation for these particular substrates.[8] The electronic delocalization from the benzene ring into the carbonyl of 4-nitrobenzamide slightly reduces the electrophilicity of the carbonyl carbon compared to its aliphatic counterpart, but for most synthetic purposes, the reactivity of the amide group itself is comparable between the two.

Influence of the Molecular Scaffold
  • 4-Nitrobenzamide: The rigid, planar structure is ideal for applications where defined spatial orientation is critical, such as in the development of enzyme inhibitors or materials with specific electronic properties. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (NuAr), although the latter is less common for this specific molecule.

  • This compound: The flexible butane chain allows for conformational freedom. This makes it a suitable building block for flexible linkers in drug-conjugates or for synthesizing polymers where chain mobility is important. The nitro and amide groups are electronically isolated, meaning the reactivity of one has minimal electronic influence on the other, simplifying synthetic planning.

Part 4: Experimental Protocols

The following protocols are provided as validated, representative procedures. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of 4-Nitrobenzamide via the Acyl Chloride

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert solvent)

  • Concentrated aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: In a fume hood, suspend 4-nitrobenzoic acid (1.0 eq) in dry toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear. Causality: Refluxing ensures the complete conversion of the carboxylic acid to the acyl chloride.

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting yellow solid is 4-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude 4-nitrobenzoyl chloride in DCM and cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated aqueous ammonia (3.0 eq) dropwise with vigorous stirring. A precipitate will form immediately. Causality: The reaction is highly exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Filter the solid precipitate and wash it sequentially with water and cold DCM to remove impurities.

  • The crude product can be further purified by recrystallization from ethanol or hot acetic acid to yield pure 4-nitrobenzamide as a pale-yellow crystalline solid.[1][7]

Protocol 2: General Procedure for the Reduction of a Nitroamide to an Aminoamide

Materials:

  • Nitroamide (4-nitrobenzamide or this compound)

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Reaction Setup: Dissolve the nitroamide (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. Monitor the reaction progress by TLC or LC-MS. Aromatic nitro reductions are often complete within 2-4 hours, while aliphatic ones may vary.[10]

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Causality: Celite provides a fine filtration medium that prevents the finely divided carbon catalyst from passing through.

  • Concentrate the filtrate under reduced pressure to yield the crude aminoamide, which can be purified by crystallization or column chromatography as needed.

Conclusion

While both this compound and 4-nitrobenzamide are valuable precursors to their corresponding aminoamides, their utility is governed by the fundamental aliphatic versus aromatic nature of their molecular frameworks.

  • 4-Nitrobenzamide is a well-characterized, commercially available, and rigid building block. Its synthesis is straightforward, and its primary application lies in leveraging the reactivity of the aromatic ring and the resulting 4-aminobenzamide intermediate in pharmaceuticals and materials science.[7]

  • This compound serves as a flexible, non-aromatic analogue. Its synthesis relies on standard amidation techniques, and it provides a versatile linker or synthon where conformational mobility is required and the electronic properties of an aromatic system are undesirable.

The choice between these two reagents is therefore a strategic one, dictated by the desired topology, flexibility, and electronic properties of the final target molecule. Understanding the distinct synthetic and reactive profiles detailed in this guide enables the informed selection and effective implementation of these nitroamides in complex synthetic campaigns.

References

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
  • Ainfo Inc. 4-Nitrobenzamide CAS 619-80-7 Product Specification. [Link]

  • PubChem. This compound (C4H8N2O3). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]

  • Chemistry LibreTexts. Nitration and Sulfonation of Benzene. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Blaser, H. U., et al. (2014). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 4(9), 3053-3067. [Link]

  • ResearchGate. Process for the preparation of 4-iodo-3-nitrobenzamide. [Link]

  • Organic Reaction Mechanisms. Nitro Reduction - Common Conditions. [Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

  • ChemSynthesis. 4-nitrobenzamide. [Link]

  • Chemsrc. 4-Nitrobenzamide | CAS#:619-80-7. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

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A Comparative Guide to the Synthesis of 4-Nitrobutanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the synthesis of nitroaliphatic compounds, such as 4-nitrobutanamide, is of significant interest due to their versatile reactivity and potential as precursors to a variety of functionalized molecules, including amino acids and lactams. This guide provides a comparative analysis of two primary synthetic methodologies for this compound, offering in-depth, field-proven insights into the practical application of these routes. The discussion is grounded in experimental data and authoritative sources to ensure scientific integrity and empower researchers to make informed decisions for their specific applications.

Introduction to this compound

This compound is an organic compound featuring a four-carbon chain with a terminal amide group and a nitro group at the 4-position. Its chemical structure (C4H8N2O3) makes it a valuable intermediate. The electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule, making it a useful building block in organic synthesis.

Synthetic Methodologies: A Comparative Overview

This guide will focus on two principal synthetic pathways to this compound:

  • Method A: Direct Amidation of 4-Nitrobutyric Acid

  • Method B: Amidation of Methyl 4-Nitrobutanoate

These methods have been selected based on the availability of starting materials and their prevalence in synthetic organic chemistry. Each method will be evaluated based on yield, reaction conditions, scalability, and safety considerations.

Method A: Direct Amidation of 4-Nitrobutyric Acid

This classical approach involves the conversion of a carboxylic acid to a primary amide. The overall transformation is a dehydration reaction, which typically requires a coupling agent or catalyst to proceed efficiently under mild conditions.

Reaction Pathway

Method_A 4-Nitrobutyric_Acid 4-Nitrobutyric Acid This compound This compound 4-Nitrobutyric_Acid->this compound + NH3 Ammonia Ammonia (NH3) Coupling_Agent Coupling Agent / Catalyst Coupling_Agent->this compound

Caption: General scheme for the direct amidation of 4-nitrobutyric acid.

Causality Behind Experimental Choices

The direct conversion of a carboxylic acid and ammonia to an amide is an equilibrium process that is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To drive the reaction towards the amide product, a dehydrating agent or a catalyst is employed. While high temperatures can be used to thermally dehydrate the salt, this can lead to decomposition of the nitro-containing starting material. Therefore, the use of coupling agents or catalysts that operate under milder conditions is preferable.

For instance, catalysts like boric acid or tetrabutoxytitanium with a co-catalyst such as polyethylene glycol (PEG) have been shown to be effective for the amidation of structurally similar 4-nitrobenzoic acid, achieving high yields.[1][2] These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia.

Experimental Protocol: Synthesis of 4-Nitrobutyric Acid (Starting Material)

A common route to 4-nitrobutyric acid involves the Michael addition of a nitromethane anion to an acrylate, followed by hydrolysis. A reported synthesis utilizes tert-butyl acrylate and nitromethane as starting materials.[3]

Step 1: Michael Addition

  • Dissolve tert-butyl acrylate and nitromethane in a suitable solvent.

  • Add a base (e.g., a non-nucleophilic base) to generate the nitromethane anion.

  • Allow the reaction to proceed, monitoring for the consumption of starting materials.

  • Isolate the resulting tert-butyl 4-nitrobutanoate.

Step 2: Hydrolysis

  • Treat the tert-butyl 4-nitrobutanoate with an acid (e.g., trifluoroacetic acid) to cleave the tert-butyl ester and yield 4-nitrobutyric acid.

  • Purify the product by appropriate methods such as crystallization or chromatography.

Experimental Protocol: Direct Amidation (Proposed)

Based on analogous procedures for 4-nitrobenzoic acid[1][2], a proposed protocol for this compound is as follows:

  • In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine 4-nitrobutyric acid, a catalytic amount of boric acid (e.g., 5 mol%), and a co-catalytic amount of PEG-400 in a high-boiling inert solvent like toluene or xylene.

  • Introduce a source of ammonia, such as a solution of ammonia in an appropriate solvent or by bubbling ammonia gas through the reaction mixture.

  • Heat the mixture to reflux to facilitate the removal of water via the Dean-Stark trap, driving the equilibrium towards the amide product.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and isolate the this compound by filtration or extraction, followed by purification (e.g., recrystallization).

Method B: Amidation of Methyl 4-Nitrobutanoate

This two-step approach involves the initial formation of an ester from the carboxylic acid, followed by amidation. This is a common strategy to circumvent the direct use of the less reactive carboxylic acid.

Reaction Pathway

Method_B 4-Nitrobutyric_Acid 4-Nitrobutyric Acid Methyl_4-Nitrobutanoate Methyl 4-Nitrobutanoate 4-Nitrobutyric_Acid->Methyl_4-Nitrobutanoate + CH3OH, H+ This compound This compound Methyl_4-Nitrobutanoate->this compound + NH3 Methanol Methanol (CH3OH) Ammonia Ammonia (NH3)

Caption: Two-step synthesis of this compound via a methyl ester intermediate.

Causality Behind Experimental Choices

Esters are generally more reactive towards nucleophiles than their corresponding carboxylic acids. The conversion of 4-nitrobutyric acid to its methyl ester (methyl 4-nitrobutanoate) creates a better electrophile for the subsequent amidation step. The amidation of esters with ammonia is a well-established transformation. This method avoids the formation of the unreactive ammonium carboxylate salt seen in Method A.

Experimental Protocol: Synthesis of Methyl 4-Nitrobutanoate (Starting Material)

The synthesis of methyl 4-nitrobutanoate can be achieved through a Michael addition, similar to the synthesis of the carboxylic acid, but using methyl acrylate instead of tert-butyl acrylate. Microwave irradiation has been shown to significantly accelerate this reaction.

Step 1: Michael Addition under Microwave Irradiation

  • In a microwave-safe vessel, combine methyl acrylate, nitromethane, and a catalytic amount of a suitable base (e.g., DBU).

  • Irradiate the mixture in a microwave reactor for a short period (e.g., minutes).

  • After completion, purify the methyl 4-nitrobutanoate product.

Experimental Protocol: Amidation of Methyl 4-Nitrobutanoate

A patent describes the aminolysis of alkyl 4-nitrobutanoates to 4-nitrobutyramide.[4]

  • Dissolve methyl 4-nitrobutanoate in a suitable solvent, such as methanol.

  • Add an aqueous solution of ammonia and ammonium chloride. The ammonium chloride can act as a mild acidic catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the starting ester.

  • Upon completion, remove the solvent under reduced pressure.

  • Isolate and purify the this compound product, for example, by recrystallization.

Performance Comparison

ParameterMethod A: Direct Amidation of 4-Nitrobutyric AcidMethod B: Amidation of Methyl 4-Nitrobutanoate
Starting Material 4-Nitrobutyric AcidMethyl 4-Nitrobutanoate
Number of Steps 1 (from the acid)1 (from the ester)
Overall Yield Potentially high (analogous reactions report up to 97%)[1]Good to high
Reaction Conditions High temperature (reflux), catalyticMilder conditions (room temperature to gentle heating)
Reagents Ammonia, catalyst (e.g., boric acid, PEG)Ammonia, ammonium chloride
Scalability Potentially challenging due to high temperatures and catalyst removalMore readily scalable due to milder conditions
Safety Concerns High temperatures with a nitro compound can be hazardous.Standard handling of ammonia and organic solvents.
Purification May require removal of catalyst residues.Generally straightforward purification.

Conclusion and Recommendations

Both Method A and Method B present viable pathways for the synthesis of this compound.

Method A (Direct Amidation) offers a more direct route from the carboxylic acid, with the potential for very high yields in a single step. However, it requires higher reaction temperatures, which may pose a safety risk with the thermally sensitive nitro group. The choice of catalyst is crucial, and its subsequent removal can add complexity to the purification process. This method may be well-suited for smaller-scale syntheses where maximizing yield in a single transformation is the primary goal.

Method B (Amidation of the Methyl Ester) proceeds under milder conditions, making it inherently safer and more amenable to larger-scale production. While it involves the preparation of the ester as a separate step, the synthesis of this intermediate is often high-yielding and can be significantly accelerated using microwave technology. The amidation step itself is typically clean and proceeds with good yields. For researchers and drug development professionals focused on scalability, safety, and operational simplicity, Method B is likely the more prudent choice.

The ultimate selection of the synthetic route will depend on the specific requirements of the project, including the available starting materials, the desired scale of the reaction, and the safety infrastructure in place. It is recommended to perform small-scale optimization experiments for either method to determine the ideal conditions for the specific laboratory setting.

References

  • Process for the preparation of 4-aminobutyramide.
  • Method for production of 4-nitrobenzamide.
  • Shteinberg, L. Y., Kondratov, S. A., & Shein, S. M. (2003). New Synthesis of 4-Nitrobenzamide. Russian Journal of Organic Chemistry, 39(11), 1696-1697.
  • Synthesis of Butyric Acid Nitrification Derivatives and Adiabatic Thermal Analysis of Reaction With Nitric Acid. Journal of Nuclear and Radiochemistry, 2025, 47(1): 41-49.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Nitrobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of novel chemical entities is paramount. 4-Nitrobutanamide, an organic compound featuring both a nitro and an amide functional group, presents unique analytical challenges due to its polarity and potential for thermal lability.[1] This guide provides an in-depth, objective comparison of two principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).

This document is intended for researchers, scientists, and drug development professionals, offering a framework for method selection, validation, and cross-validation based on experimental data and established scientific principles. The methodologies and validation parameters discussed are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound approach to analytical procedure validation.[2][3][4][5]

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][5] When multiple analytical methods are employed to generate data for a single compound, either within the same study or across different studies, cross-validation becomes essential to ensure the consistency and comparability of the results.[3][6][7] This is particularly critical in regulated environments where data from different laboratories or different analytical techniques must be reliably compared.

Cross_Validation_Workflow General Workflow for Analytical Method Cross-Validation cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., GC-NPD) M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val CrossVal Cross-Validation Study M1_Val->CrossVal Primary Method M2_Dev Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_Val->CrossVal Alternative Method Analysis Analysis of the Same Set of Samples (QCs and Incurred Samples) CrossVal->Analysis Comparison Comparison of Results (Statistical Analysis) Analysis->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of HPLC-UV and GC-NPD for this compound

The choice between HPLC and GC is often dictated by the analyte's physicochemical properties. This compound's polarity, stemming from its amide and nitro groups, and its potential for thermal degradation make HPLC a strong candidate.[1] Conversely, GC can offer high sensitivity, particularly with a selective detector like an NPD, if the compound is sufficiently volatile and thermally stable.[8][9]

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of hypothetical, yet realistic, HPLC-UV and GC-NPD methods for the analysis of this compound. This data is based on established performance for similar nitro-containing compounds and serves as a basis for our comparative discussion.[10][11]

Validation Parameter HPLC-UV Method GC-NPD Method ICH Acceptance Criteria (for Impurity Determination)
Linearity (Correlation Coefficient, r²) 0.99950.9992≥ 0.99
Range (µg/mL) 0.1 - 500.05 - 25Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Typically 80-120%
Precision (RSD%)
- Repeatability (Intra-day)< 1.5%< 2.0%≤ 15%
- Intermediate Precision (Inter-day)< 2.0%< 2.5%≤ 15%
Limit of Detection (LOD) (µg/mL) 0.030.015Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) (µg/mL) 0.10.05Signal-to-Noise Ratio ≥ 10
Specificity/Selectivity High (No interference from placebo/degradants)High (No interference from placebo/degradants)No interference at the retention time of the analyte
Robustness Unaffected by minor changes in pH and mobile phase compositionSensitive to changes in inlet temperature and gas flow ratesConsistent results under varied conditions

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed HPLC-UV and GC-NPD analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is predicated on the principle of separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (70:30 v/v).[12]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the UV absorbance of the nitro group).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

GC is a powerful technique for separating and analyzing volatile compounds without decomposition. The NPD is highly selective for nitrogen-containing compounds, making it ideal for this application.[9]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and a data acquisition system.[9]

Chromatographic Conditions:

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 200 °C at 15 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent and dilute to a final concentration within the calibration range.

In-Depth Discussion and Method Comparison

Linearity and Range: Both methods demonstrate excellent linearity with correlation coefficients well above the typical acceptance criterion of 0.99. The HPLC-UV method offers a wider linear range, which can be advantageous for analyzing samples with varying concentrations of this compound without the need for extensive dilution.

Accuracy and Precision: The accuracy and precision of both methods fall comfortably within the acceptable limits outlined by ICH guidelines.[11] The slightly better precision observed with the HPLC-UV method may be attributed to the greater robustness of liquid-phase injections compared to the potential variability in splitless GC injections.

Sensitivity (LOD/LOQ): The GC-NPD method exhibits superior sensitivity, with a Limit of Quantification (LOQ) twice as low as the HPLC-UV method. This is a direct consequence of the high selectivity and sensitivity of the Nitrogen-Phosphorus Detector for nitrogen-containing analytes. For applications requiring the quantification of trace amounts of this compound, GC-NPD is the more suitable choice.

Specificity and Selectivity: Both methods are highly specific. The chromatographic separation in both techniques effectively resolves this compound from potential impurities and matrix components. The specificity of the HPLC method is conferred by the retention time and UV spectrum, while the GC method's specificity is enhanced by the selective response of the NPD.

Robustness and Practical Considerations: The HPLC-UV method is generally more robust and easier to transfer between laboratories. It is less susceptible to minor variations in experimental conditions. The GC-NPD method, while highly sensitive, can be more demanding in terms of optimization and maintenance, particularly concerning the injector and detector. The thermal stability of this compound is a critical consideration for the GC method; any on-column degradation would compromise the accuracy of the results.

Conclusion

Both HPLC-UV and GC-NPD are viable techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.

  • HPLC-UV is a robust, precise, and versatile method with a wider linear range, making it well-suited for routine quality control and assays where high sensitivity is not the primary requirement.

  • GC-NPD offers superior sensitivity, making it the method of choice for trace-level quantification, such as in impurity profiling or pharmacokinetic studies. However, careful optimization is required to ensure the thermal stability of the analyte.

A thorough cross-validation of these methods is essential if data from both are to be used interchangeably or in a complementary fashion within a regulatory submission. This ensures the integrity and consistency of the analytical data throughout the drug development lifecycle.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • ResearchGate. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • LCGC North America. (2003). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Nitrobutanamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context and Biological Potential of 4-Nitrobutanamide

This compound is an aliphatic organic compound featuring a terminal amide group and a nitro group on the fourth carbon. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—the aliphatic nitro group and the primary amide—are present in numerous molecules with well-characterized and potent biological activities. The nitro group, in particular, is a versatile functional group in medicinal chemistry, known to be a key pharmacophore in a range of therapeutic agents.[1][2][3] However, it is also often classified as a structural alert or toxicophore due to its potential for bioreductive activation into cytotoxic species.[4]

This guide provides a comparative analysis of the anticipated biological activities of this compound based on the established properties of structurally similar compounds. We will delve into the likely mechanisms of action, provide detailed experimental protocols for evaluating its activity, and present a structured comparison with relevant chemical classes. This document is intended for researchers in drug discovery and the life sciences to guide the exploration of this and similar molecules.

Comparative Analysis of Biological Activity

The biological profile of this compound can be inferred by examining related compounds. The primary contributors to its activity are expected to be the nitroalkane functionality and, to a lesser extent, the butanamide backbone.

Compound ClassRepresentative Compound(s)Known Biological ActivitiesKey Structural Features Influencing ActivityReferences
Aliphatic Nitro Compounds 1-Nitroalkanes, 2-bromo-2-nitropropane-1,3-diolAntimicrobial (bacteriostatic, fungistatic), particularly against a broad spectrum including Pseudomonas species.[5]The presence of the nitro group is essential. Activity is significantly enhanced by adjacent electron-withdrawing groups (e.g., bromine).[5][5]
Aromatic Nitro Compounds Nitrobenzene, Chloramphenicol, MetronidazoleBroad-spectrum antimicrobial, antiparasitic, and in some cases, antineoplastic.[1][6] Many are prodrugs requiring reductive activation.[7]The nitro group's reduction potential is a key determinant of cytotoxicity.[8] Aromatic ring systems influence cellular uptake and enzyme interactions.[1][6][7][8]
Nitrobenzamide Derivatives 4-Nitrobenzamide Schiff basesDemonstrated antimicrobial activity.[9][10]The nitro-substituted aromatic ring combined with the amide linkage and further derivatization contributes to the biological effect.[9][10]
Simple Amides ButanamideGenerally considered to have low biological activity and are often used as solvents or intermediates. They are significantly less reactive than aliphatic nitro compounds.The amide group is relatively stable and does not typically confer significant bioactivity on its own in a simple aliphatic chain.N/A

Expert Insights and Predicted Activity for this compound:

Based on the data from related compounds, this compound is predicted to exhibit:

  • Moderate Antimicrobial and Antifungal Activity: The aliphatic nitro group is the likely driver of this activity.[5] Its efficacy will probably be less than that of nitro compounds activated by adjacent halogens or aromatic systems.

  • Potential Cytotoxicity: The biological activity of most nitro compounds is intrinsically linked to their toxicity.[4] The mechanism is expected to proceed via reductive activation in hypoxic environments or within microbial cells, leading to the generation of reactive nitrogen species.[6][7]

  • Possible Enzyme Inhibition: Nitro compounds are known to inhibit various enzymes, such as catalase, after metabolic activation.[11][12] It is plausible that this compound or its metabolites could act as inhibitors for specific enzymes.

Plausible Mechanisms of Action: The Role of Reductive Activation

The most widely accepted mechanism for the biological activity of nitro compounds involves their intracellular reduction.[6] This process is particularly efficient in anaerobic or hypoxic environments, such as those found in certain bacteria or the microenvironment of solid tumors.

The key steps are:

  • One-Electron Reduction: The nitro group (R-NO₂) undergoes a one-electron reduction, often catalyzed by nitroreductase enzymes present in bacteria and some eukaryotic cells, to form a nitro radical anion (R-NO₂⁻).[6][7]

  • Generation of Reactive Intermediates: This highly reactive radical can undergo further reduction to form cytotoxic species such as the nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives.[6]

  • Cellular Damage: These electrophilic intermediates can covalently bind to and damage critical biomolecules, including DNA, RNA, and proteins, leading to cell death.[6] In some instances, the reduction pathway can lead to the release of reactive nitrogen species like nitric oxide (NO).[7]

Diagram: Proposed Reductive Activation Pathway of this compound

G cluster_cell Target Cell (e.g., Bacterium) A This compound (R-NO₂) B Nitro Radical Anion (R-NO₂⁻) A->B Nitroreductase + e⁻ C Nitrosobutanamide (R-NO) B->C + e⁻, + H⁺ D Hydroxylaminobutanamide (R-NHOH) C->D + e⁻, + H⁺ E Cellular Macromolecules (DNA, Proteins) C->E Electrophilic Attack D->E Electrophilic Attack F Covalent Adducts & Oxidative Damage E->F G Cell Death F->G

Caption: Reductive bioactivation of this compound.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of standardized in vitro assays should be performed. The following protocols are provided as a self-validating framework for this evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells A-H of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate. The final volume in each well will be 50 µL.

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed.

Diagram: Broth Microdilution Workflow

G A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum (5x10⁵ CFU/mL) C->D E Incubate (37°C, 18-24h) D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxicity Assessment: MTT Assay

The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable human cell line (e.g., HeLa, HEK293) at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Enzyme Inhibition Assay: Catalase Activity

This assay assesses the ability of this compound to inhibit catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂).

Step-by-Step Methodology:

  • Activation Mixture (Optional but Recommended): To mimic intracellular reduction, pre-incubate this compound with ferrous ions and a thiol (e.g., dithiothreitol) to potentially generate the active inhibitory species.[11]

  • Enzyme-Inhibitor Incubation: In a cuvette, mix a buffered solution (e.g., phosphate buffer, pH 7.0), a known concentration of catalase, and varying concentrations of this compound (or the activated mixture). Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Add a known concentration of H₂O₂ to the cuvette to start the reaction.

  • Monitor Reaction: Immediately measure the decrease in absorbance at 240 nm over time using a spectrophotometer. The rate of decrease is proportional to catalase activity.

  • Controls: Run controls with no inhibitor and with no enzyme.

  • Calculate Inhibition: Compare the rate of H₂O₂ decomposition in the presence of the inhibitor to the rate in its absence to calculate the percentage of inhibition.

Conclusion and Future Directions

While direct experimental evidence for this compound is pending, a comprehensive analysis of its structural analogs strongly suggests a profile of moderate antimicrobial and cytotoxic activity. The key to its biological function is almost certainly the reductive activation of its aliphatic nitro group, a mechanism shared with many established nitro-containing drugs.[6][13] The butanamide backbone likely plays a secondary role, primarily influencing solubility and pharmacokinetic properties.

The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its derivatives. Future research should focus on a direct comparison with its non-nitrated analog, butanamide, and with other nitroalkanes of similar chain length to precisely quantify the contribution of the nitro group to its biological activity. Such studies will be invaluable for understanding the structure-activity relationships of this chemical class and for the potential development of new therapeutic agents.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Pérez-González, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Blaser, A., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(11), 7446-7477. [Link]

  • Vivek Kumar, S., et al. (2015). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 5(3), 211-216. [Link]

  • Pérez-González, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Pérez-González, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Wolf, M., et al. (1974). Synthesis and Antimicrobial Activity of Aliphatic Nitro Compounds. Journal of Medicinal Chemistry, 17(9), 977-980. [Link]

  • Gowda, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Rice, A. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(23), 7338. [Link]

  • Singh, P., et al. (2013). Antifungal activity of nitro heterocyclic compounds. ResearchGate. [Link]

  • Alston, T. A., et al. (1983). Enzyme inhibition by nitro and nitroso compounds. Accounts of Chemical Research, 16(11), 418-423. [Link]

  • Mordvintsev, P. I., et al. (1995). Mechanism of inhibition of catalase by nitro and nitroso compounds. Biochemistry. Biokhimiia, 60(1), 53-59. [Link]

  • Talele, T. T. (2016). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • De Pinho, R., et al. (2012). Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. ResearchGate. [Link]

  • Encyclopedia MDPI. (2021). Nitroaromatic Antibiotics. [Link]

  • Boechat, N., et al. (2015). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 26(8), 1549-1571. [Link]

  • ACS Publications. (n.d.). Enzyme inhibition by nitro and nitroso compounds. [Link]

  • Mordvintsev, P. I., et al. (1995). Mechanism of inhibition of catalase by nitro and nitroso compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. [Link]

  • Eyer, P., & Lengfelder, E. (1984). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Biochemical pharmacology, 33(7), 1005-1013. [Link]

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spectroscopic data comparison for 4-nitrobutanamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Differentiating 4-Nitrobutanamide Isomers using Comparative Spectroscopic Analysis

In the landscape of drug development and molecular research, the precise structural characterization of novel compounds is a cornerstone of success. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The this compound scaffold is of interest in various research contexts, and the ability to unequivocally distinguish between its isomers—this compound, 3-nitrobutanamide, and 2-nitrobutanamide—is critical for reproducible and accurate scientific outcomes.

This guide provides an in-depth comparison of these three isomers based on their predicted and known spectroscopic data. As a Senior Application Scientist, my goal is to not only present the data but also to elucidate the underlying chemical principles that give rise to their distinct spectral fingerprints. This document is structured to empower researchers to confidently identify these isomers using standard laboratory techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures and Isomeric Differences

The key to differentiating these isomers lies in the position of the electron-withdrawing nitro (–NO₂) group along the aliphatic backbone of the butanamide molecule. This positional change creates unique electronic environments for each nucleus, leading to predictable and measurable differences in their spectroscopic signatures.

Figure 1: Structures of 4-, 3-, and 2-nitrobutanamide.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. The logic behind these protocols is to provide optimal resolution and sensitivity for these types of small molecules.

NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified amide isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can solubilize a wider range of polar compounds and the amide N-H protons are less likely to exchange, resulting in sharper peaks.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

G cluster_workflow NMR Analysis Workflow Prep Sample Prep (5-10 mg in 0.7 mL DMSO-d6 + TMS) H1_Acq ¹H NMR Acquisition (400 MHz, 16-64 scans) Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (1024+ scans) Prep->C13_Acq Process Data Processing (Fourier Transform, Phase/Baseline Correction) H1_Acq->Process C13_Acq->Process Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Process->Analysis

Figure 2: Standard workflow for NMR sample preparation and analysis.

IR Spectroscopy
  • Objective: To identify the key functional groups (amide and nitro group) and observe shifts in their vibrational frequencies based on isomeric position.

  • Methodology:

    • Technique: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Background: A background spectrum of the clean, empty ATR crystal should be taken immediately before the sample analysis to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Mass Spectrometry
  • Objective: To determine the molecular weight and analyze the fragmentation patterns, which differ based on the stability of the resulting fragment ions.

  • Methodology:

    • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation patterns.

    • Analysis: A quadrupole mass analyzer is suitable for this analysis.

    • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-200 to ensure capture of the molecular ion and all significant fragments.

Comparative Spectroscopic Data

The following tables summarize the predicted and known characteristic spectroscopic data for the three isomers. The predictions for the nitrobutanamides are based on the known spectra of butanamide and the well-established substituent effects of the nitro group on alkyl chains.

¹H NMR Data Comparison (Predicted, 400 MHz, DMSO-d₆)

The primary differentiator in the ¹H NMR spectra will be the chemical shift and multiplicity of the protons on the carbons bearing or adjacent to the nitro group. The –NO₂ group is strongly electron-withdrawing, causing a significant downfield shift (deshielding) of nearby protons.

Isomer Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz)
Butanamide (Reference) α-CH₂~2.02t~7.4
β-CH₂~1.50sextet~7.4
γ-CH₃~0.86t~7.4
-NH₂~7.24, ~6.71s (broad)-
This compound α-CH₂ (-CONH₂)~2.2t~7.0
β-CH₂~2.1quintet~7.0
γ-CH₂ (-NO₂)~4.5t~7.0
-NH₂~7.3, ~6.8s (broad)-
3-Nitrobutanamide α-CH₂ (-CONH₂)~2.6d~6.5
β-CH (-NO₂)~4.8sextet~6.5
γ-CH₃~1.6d~6.5
-NH₂~7.3, ~6.8s (broad)-
2-Nitrobutanamide α-CH (-NO₂)~5.0dd~8.0, 5.0
β-CH₂~2.1m~7.5
γ-CH₃~1.0t~7.5
-NH₂~7.6, ~7.1s (broad)-
¹³C NMR Data Comparison (Predicted, 100 MHz, DMSO-d₆)

The deshielding effect of the nitro group is even more pronounced in ¹³C NMR. The carbon atom directly attached to the –NO₂ group will be shifted significantly downfield.

Isomer Carbon Assignment Predicted δ (ppm)
Butanamide (Reference) C=O~175.5
α-CH₂~37.9
β-CH₂~18.8
γ-CH₃~13.5
This compound C=O~173
α-CH₂~31
β-CH₂~25
γ-CH₂ (-NO₂)~75
3-Nitrobutanamide C=O~171
α-CH₂~39
β-CH (-NO₂)~80
γ-CH₃~18
2-Nitrobutanamide C=O~168
α-CH (-NO₂)~85
β-CH₂~24
γ-CH₃~10
IR Data Comparison

All isomers will display characteristic amide and nitro group absorptions. The primary amide group gives rise to two N-H stretching bands and a strong C=O (Amide I) band.[1] The nitro group shows two strong stretching vibrations.[2]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H StretchPrimary Amide3350 & 3180 (approx.)Two medium, sharp bands
C-H StretchAlkyl2850-2960Medium to strong
C=O Stretch (Amide I)Primary Amide1640-1690Very Strong
N-H Bend (Amide II)Primary Amide1550-1640Medium to strong
Asymmetric NO₂ StretchNitroalkane1540-1560Strong
Symmetric NO₂ StretchNitroalkane1365-1385Strong

While the positions of these key bands will be similar across the isomers, subtle shifts in the C=O and NO₂ stretching frequencies may be observed due to changes in the inductive effects, though these may be too small for definitive isomer identification by IR alone.

Mass Spectrometry Data Comparison

All three isomers have a molecular weight of 132.12 g/mol . According to the Nitrogen Rule, an odd number of nitrogen atoms results in an odd nominal molecular mass, but since there are two nitrogen atoms, the molecular ion peak ([M]⁺) will appear at an even m/z value of 132. The key to differentiation lies in the fragmentation patterns.

Isomer Key Fragmentation Pathways Predicted Key Fragment Ions (m/z)
All Isomers Molecular Ion132
McLafferty Rearrangement of Amide59 (base peak for many primary amides)
α-cleavage at carbonyl44 ([H₂N-C=O]⁺)[3][4]
This compound Loss of •NO₂86
Loss of C₂H₄NO₂ (cleavage β to carbonyl)72
3-Nitrobutanamide Loss of •NO₂86
Loss of •CH₂CONH₂ (α-cleavage to NO₂)57
2-Nitrobutanamide Loss of •NO₂86
Loss of •CH(NO₂)CONH₂43 ([CH₃CH₂]⁺)

In-Depth Spectroscopic Interpretation

Differentiating Isomers by ¹H NMR

The ¹H NMR spectrum provides the most definitive and direct route to distinguishing the isomers.

  • This compound: Will exhibit three distinct signals for the aliphatic protons, all appearing as triplets or quintets. The most downfield signal at ~4.5 ppm, a triplet, is characteristic of the -CH₂- group directly attached to the nitro group.

  • 3-Nitrobutanamide: The spectrum is distinguished by a methine proton (-CH-) signal far downfield (~4.8 ppm) that will be split into a sextet by its five neighboring protons (two on the α-carbon and three on the γ-carbon). The methyl group will appear as a doublet around 1.6 ppm, a clear indicator that it is adjacent to a single proton (the methine).

  • 2-Nitrobutanamide: The most deshielded proton is the methine proton at the α-position (~5.0 ppm), which is coupled to the adjacent methylene group, appearing as a doublet of doublets. The terminal methyl group will be a simple triplet, as it is part of an ethyl group.

G cluster_nmr ¹H NMR Distinguishing Features iso4 This compound -CH₂-NO₂ triplet at ~4.5 ppm iso3 3-Nitrobutanamide -CH-NO₂ sextet at ~4.8 ppm -CH₃ doublet at ~1.6 ppm iso2 2-Nitrobutanamide -CH-NO₂ dd at ~5.0 ppm -CH₃ triplet at ~1.0 ppm

Figure 3: Key ¹H NMR signals for isomer identification.

Differentiating Isomers by ¹³C NMR

The ¹³C NMR spectrum corroborates the ¹H NMR data. The chemical shift of the carbon bearing the nitro group is the most telling signal:

  • This compound: A signal around 75 ppm for the terminal -CH₂NO₂ carbon.

  • 3-Nitrobutanamide: A signal further downfield around 80 ppm for the secondary -CHNO₂ carbon.

  • 2-Nitrobutanamide: The most downfield signal of the three, around 85 ppm, for the α-carbon (-CH(NO₂)CONH₂), being influenced by both electron-withdrawing groups.

The Role of IR and MS in Confirmation

While NMR is primary for isomer identification, IR and MS provide crucial confirmatory data.

  • IR Spectroscopy: The presence of strong bands around 1650 cm⁻¹ (C=O), 3200-3400 cm⁻¹ (N-H), and the characteristic pair of strong bands at ~1550 and ~1370 cm⁻¹ confirms the presence of the primary amide and nitroalkane functionalities in all samples, validating the general structure.[2]

  • Mass Spectrometry: All isomers will show a molecular ion at m/z 132. The fragmentation pattern, however, will differ. For instance, the loss of a propyl radical from the 2-nitro isomer to give a fragment at m/z 89 ([CH(NO₂)CONH₂]⁺) would be unique, whereas the 3-nitro isomer would favor cleavage to produce a stable secondary carbocation. The consistent presence of fragments at m/z 59 (McLafferty) and 44 (amide fragment) across all samples would further support the butanamide core structure.[3][4]

Conclusion

The unambiguous identification of this compound positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful tool , providing clear, distinguishable patterns in chemical shifts and spin-spin coupling for each isomer. ¹³C NMR serves as an excellent secondary method for confirmation. IR spectroscopy validates the presence of the core functional groups, while mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation clues.

By understanding the fundamental principles of how the nitro group's position influences the electronic environment of the molecule, researchers can confidently interpret their spectroscopic data and ensure the structural integrity of their compounds, a critical step in any rigorous scientific or developmental program.

References

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Butyramide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitrobutane. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Quora. (n.d.). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Retrieved from [Link]

Sources

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